3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide
Overview
Description
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is an organic compound that features a hydrazinecarbonyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Scientific Research Applications
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide typically involves the reaction of N,N-dimethylbenzene-1-sulfonamide with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Mechanism of Action
The mechanism of action of 3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzene-1-sulfonamide: Lacks the hydrazinecarbonyl group, making it less reactive in certain chemical reactions.
Hydrazine derivatives: Similar in reactivity but may lack the sulfonamide group, affecting their solubility and stability.
Sulfonamide derivatives: May have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Uniqueness
3-Hydrazinocarbonyl-N,N-dimethyl-benzenesulfonamide is unique due to the presence of both hydrazinecarbonyl and sulfonamide groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYSBCAKDARVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397281 | |
Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96134-79-1 | |
Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.